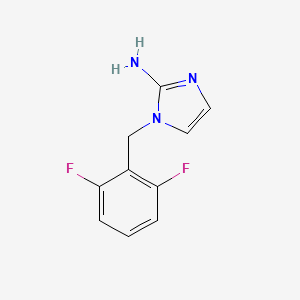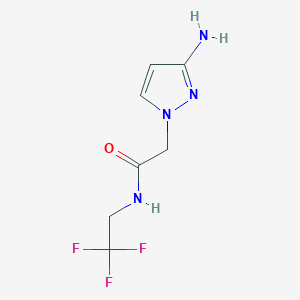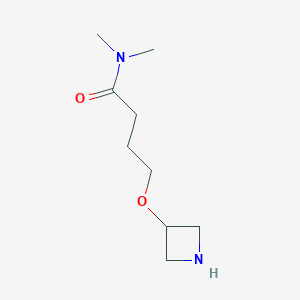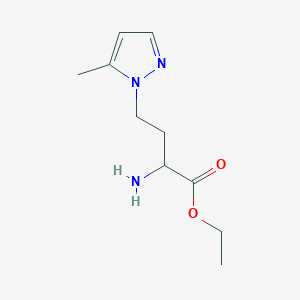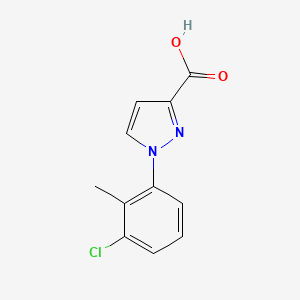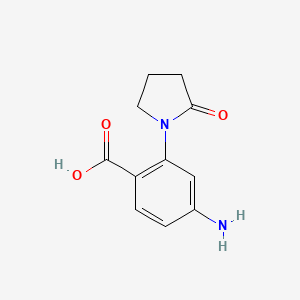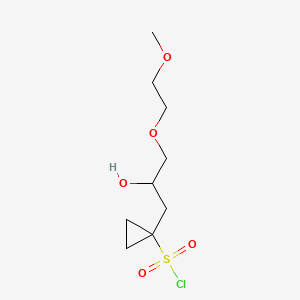
1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H17ClO5S It is characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a hydroxy-ether functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane-1-sulfonyl chloride with 1-(2-hydroxy-3-(2-methoxyethoxy)propyl) alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Triethylamine, dichloromethane, room temperature.
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Major Products Formed:
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Ester Derivatives: Formed by substitution with alcohols.
Carbonyl Compounds: Formed by oxidation of the hydroxy group.
Sulfonyl Hydrides: Formed by reduction of the sulfonyl chloride group.
科学的研究の応用
1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Utilized in the study of enzyme inhibition and protein modification.
Industrial Applications: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile. The hydroxy-ether functional group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
類似化合物との比較
- 1-(2-Hydroxy-3-(propan-2-yloxy)propyl)cyclopropane-1-sulfonyl chloride
- 1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonyl chloride
Comparison: 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the methoxyethoxy group, which imparts different solubility and reactivity properties compared to its analogs. The hydroxy-ether functional group also allows for additional hydrogen bonding interactions, which can influence the compound’s behavior in biological systems and its suitability for specific applications.
特性
分子式 |
C9H17ClO5S |
|---|---|
分子量 |
272.75 g/mol |
IUPAC名 |
1-[2-hydroxy-3-(2-methoxyethoxy)propyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO5S/c1-14-4-5-15-7-8(11)6-9(2-3-9)16(10,12)13/h8,11H,2-7H2,1H3 |
InChIキー |
CDRYMBFUKGVRBE-UHFFFAOYSA-N |
正規SMILES |
COCCOCC(CC1(CC1)S(=O)(=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


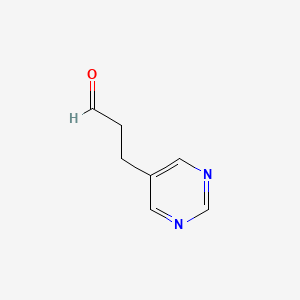
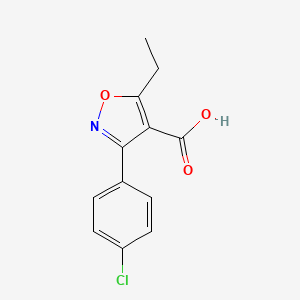
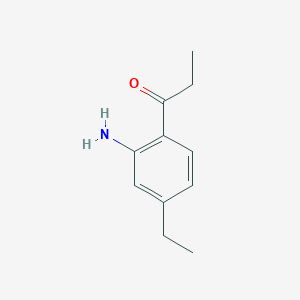
![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)
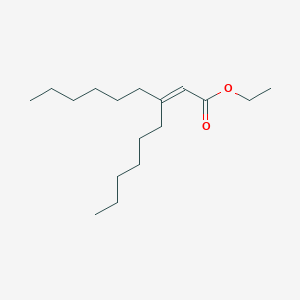
![1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)
